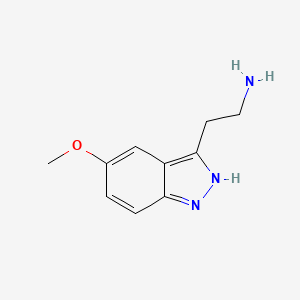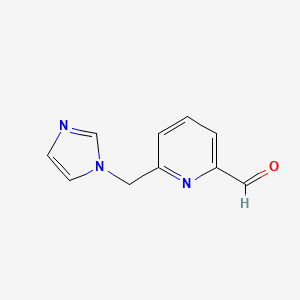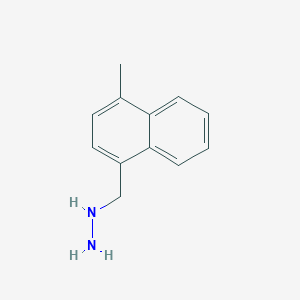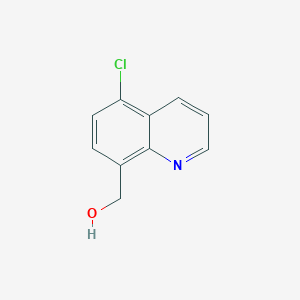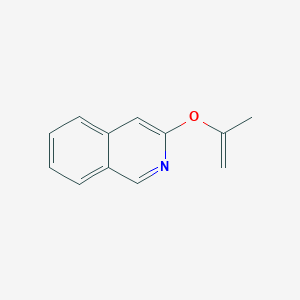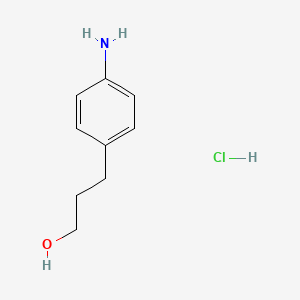![molecular formula C10H9NO3 B11905746 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure combining a furan ring fused to a pyridine ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid typically involves the following steps:
Formation of the Furo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Propanoic Acid Moiety: The furo[3,2-c]pyridine core is then reacted with a suitable propanoic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted derivatives at the pyridine ring.
科学的研究の応用
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
類似化合物との比較
3-(2-Furyl)propanoic acid: Similar structure but lacks the pyridine ring.
3-(Pyridin-2-yl)propanoic acid: Similar structure but lacks the furan ring.
3-(Pyridin-3-yl)propanoic acid: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness: 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is unique due to the fusion of the furan and pyridine rings, which imparts distinct chemical and biological properties. This fusion can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to its simpler analogs.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
3-furo[3,2-c]pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)2-1-8-5-7-6-11-4-3-9(7)14-8/h3-6H,1-2H2,(H,12,13) |
InChIキー |
YOGKNEODBGVZNY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1OC(=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



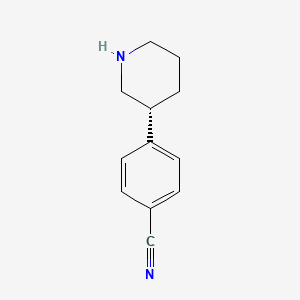
![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)

